Product packaging for 6-Chloro-2,4-difluoro-3-methylbenzylamine(Cat. No.:CAS No. 2415751-58-3)

6-Chloro-2,4-difluoro-3-methylbenzylamine

Cat. No.: B2605437
CAS No.: 2415751-58-3
M. Wt: 191.61
InChI Key: TZJNQNCHUDHNNR-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H8ClF2N and its molecular weight is 191.61. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClF2N B2605437 6-Chloro-2,4-difluoro-3-methylbenzylamine CAS No. 2415751-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2,4-difluoro-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJNQNCHUDHNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Positioning Within Fluorinated and Chlorinated Arylmethylamines

6-Chloro-2,4-difluoro-3-methylbenzylamine belongs to the family of arylmethylamines, which are characterized by a benzyl (B1604629) group attached to a nitrogen atom. Its structure is further distinguished by the presence of multiple halogen substituents on the aromatic ring, as well as a methyl group. This specific substitution pattern places it within the subclass of fluorinated and chlorinated arylmethylamines.

Table 1: Structural Features of this compound

FeatureDescription
Core Structure Benzylamine (B48309)
Aromatic Substituents - Two Fluorine atoms (at C2 and C4) - One Chlorine atom (at C6) - One Methyl group (at C3)
Functional Group Primary amine (-CH₂NH₂)

This combination of functional groups and substituents makes this compound a structurally complex yet synthetically accessible building block.

Overview of Its Strategic Importance As a Fine Chemical Building Block in Academic Research

While specific academic research citing 6-Chloro-2,4-difluoro-3-methylbenzylamine is not extensively documented in publicly available literature, its strategic importance can be inferred from the well-established utility of similarly substituted benzylamines in various fields of chemical research. Halogenated benzylamines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com

The primary amine group is a versatile functional handle that can participate in a wide array of chemical transformations, including N-alkylation, acylation, and reductive amination, to construct more complex molecular architectures. The substituted aromatic ring, with its distinct electronic and steric properties, can act as a key pharmacophore or a precursor to other functional groups.

The strategic importance of this compound as a fine chemical building block lies in its potential for:

Introduction of Halogenated Moieties: Providing a pre-functionalized aromatic ring that can be incorporated into larger molecules, thereby introducing the desirable properties associated with fluorine and chlorine.

Scaffold for Library Synthesis: Serving as a starting material for the parallel synthesis of a library of derivatives for screening in drug discovery and materials science.

Mechanistic Studies: Acting as a model substrate to study the influence of multiple halogen substituents on reaction mechanisms and rates.

The combination of fluorine, chlorine, and a methyl group on the benzylamine (B48309) core offers a nuanced tool for medicinal chemists to fine-tune the properties of lead compounds.

Applications of 6 Chloro 2,4 Difluoro 3 Methylbenzylamine in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. The benzylamine (B48309) group of 6-Chloro-2,4-difluoro-3-methylbenzylamine serves as a key synthon for the annulation of various heterocyclic rings.

Substituted pyridines are a critical class of heterocycles with a wide range of biological activities. growingscience.combeilstein-journals.orgnih.gov While direct literature on the use of this compound in pyridine (B92270) synthesis is not available, its structural features suggest its utility in established synthetic methodologies. For instance, benzylamines can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridines. The electron-withdrawing nature of the fluorinated and chlorinated phenyl ring in the target benzylamine could influence the reactivity and regioselectivity of such cyclization reactions.

Similarly, pyrimidines, another vital class of nitrogen heterocycles, are often synthesized through the condensation of amidines with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.netcore.ac.uknih.gov this compound could be envisioned as a precursor to a substituted amidine, which could then be utilized in pyrimidine (B1678525) ring formation, leading to pyrimidines bearing a highly functionalized benzyl (B1604629) substituent. The substitution pattern on the aromatic ring could be leveraged to fine-tune the biological activity of the resulting pyrimidine derivatives.

Table 1: Representative Synthetic Strategies for Pyridines and Pyrimidines Potentially Utilizing Benzylamine Derivatives.
HeterocycleGeneral Synthetic MethodPotential Role of this compoundKey Intermediates
Substituted PyridinesHantzsch Dihydropyridine SynthesisAs the nitrogen source in the initial condensation.Dihydropyridine derivatives
Substituted PyrimidinesPrins-type CyclizationFormation of a substituted amidine for condensation with a dicarbonyl compound.N-Benzylamidine

The synthesis of isoquinolines and their higher homologues, benzazepines, often involves the cyclization of phenylethylamine or benzylamine derivatives. mdpi.comnih.govnih.gov The Bischler-Napieralski and Pictet-Spengler reactions are classic methods for isoquinoline (B145761) synthesis that utilize phenylethylamines. However, modifications of these reactions and other synthetic routes can employ benzylamines. wikipedia.org For example, a benzylamine can be acylated and subsequently cyclized under acidic conditions to form a dihydroisoquinoline, which can then be aromatized. The specific substitution on the phenyl ring of this compound would be expected to influence the conditions required for cyclization and the properties of the resulting isoquinoline.

The synthesis of benzazepines can also be approached using benzylamine precursors. datapdf.com Rhodium-catalyzed C-H activation and annulation reactions of benzylamines with suitable coupling partners have emerged as a powerful tool for the construction of these seven-membered heterocyclic systems. The electronic and steric environment of the aromatic ring in this compound would likely play a significant role in directing such C-H activation processes.

The term "azacycle" encompasses a broad range of nitrogen-containing rings, and benzylamines are versatile starting materials for their synthesis. researchgate.netekb.eg Ring-closing metathesis, multicomponent reactions, and various cycloaddition strategies can all potentially utilize this compound to introduce its unique substituted benzyl moiety into a variety of cyclic frameworks.

Furthermore, this benzylamine can serve as a precursor for the construction of fused heterocyclic systems. nih.gov For instance, the amine functionality can be used as a handle to build a second heterocyclic ring onto the existing aromatic core, or the entire molecule can be incorporated into a larger, polycyclic structure through a sequence of reactions. The presence of multiple halogen substituents offers opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular architectures.

Precursor for Fluorinated Amino Acid Derivatives and Peptidomimetics

The incorporation of unnatural amino acids, particularly those containing fluorine, into peptides has been a highly successful strategy for modulating their conformational preferences, metabolic stability, and biological activity. worktribe.comresearchgate.netnih.govorganic-chemistry.org this compound can be considered a valuable precursor for the synthesis of novel fluorinated amino acid derivatives. The benzyl group can be elaborated through various synthetic transformations to introduce a carboxylic acid functionality, or the amine itself can be incorporated into an amino acid scaffold.

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties. The unique steric and electronic profile of the 6-chloro-2,4-difluoro-3-methylbenzyl group makes it an attractive moiety to incorporate into peptidomimetic designs. Its rigid aromatic core can serve as a scaffold to orient other functional groups, while the fluorine and chlorine atoms can engage in specific interactions with biological targets.

Table 2: Potential Approaches to Fluorinated Amino Acids and Peptidomimetics.
Target MoleculeSynthetic ApproachPotential Contribution of this compound
Fluorinated Phenylalanine AnaloguesAsymmetric synthesis starting from the corresponding benzaldehyde (B42025) derived from the benzylamine.Provides the core fluorinated and chlorinated aromatic side chain.
Peptidomimetic ScaffoldsIncorporation as a side chain or backbone element.Introduces a conformationally constrained and electronically distinct group.

Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. myuchem.comnih.govresearchgate.net While there is no direct evidence of this compound being used as a chiral auxiliary, its amine functionality allows for the potential to be resolved into its constituent enantiomers. These enantiomerically pure amines could then be employed as chiral auxiliaries in reactions such as asymmetric alkylations or aldol (B89426) additions.

Furthermore, chiral benzylamines can serve as precursors for the synthesis of chiral ligands for transition metal catalysis. nih.govdoaj.org The nitrogen atom can coordinate to a metal center, and the chirality of the benzylamine backbone can create a chiral environment around the metal, enabling enantioselective transformations. The electronic properties of the fluorinated and chlorinated aromatic ring could modulate the catalytic activity and selectivity of such metal complexes. liv.ac.uk

Role in the Synthesis of Probe Molecules for Chemical Biology Research

Chemical probes are small molecules designed to study and manipulate biological systems. nih.govresearchgate.netnih.gov Fluorinated compounds are particularly valuable in this context due to the utility of ¹⁹F NMR spectroscopy as a sensitive analytical tool. beilstein-journals.org The fluorine atoms in this compound can serve as ¹⁹F NMR reporters, allowing for the study of the probe's interactions with biomolecules and its distribution within a biological system. rsc.orgnih.gov

The benzylamine can be derivatized with other functionalities, such as fluorophores or affinity tags, to create multifunctional chemical probes. The specific substitution pattern of the aromatic ring can be used to tune the probe's properties, such as its binding affinity for a particular target or its membrane permeability.

Contributions to the Field of Materials Science via Polymer or Liquid Crystal Precursors

While direct, published research on the specific applications of this compound as a monomer for the synthesis of polymers or as a precursor for liquid crystals is not extensively documented, its molecular structure suggests significant potential for contributions to materials science. The unique combination of a reactive amine group, a halogenated and methylated aromatic ring, and fluorine substituents provides a versatile platform for designing advanced materials with tailored properties.

The primary amine group of this compound serves as a key functional handle for polymerization reactions. It can readily undergo polycondensation with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The presence of the chloro, difluoro, and methyl groups on the benzene (B151609) ring is expected to impart unique characteristics to the resulting polymers. For instance, the fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and surface energy. The chlorine atom and methyl group can further modify the polymer's solubility, processability, and mechanical properties by influencing interchain interactions and packing.

In the realm of liquid crystals, the rigid, substituted phenyl ring of this compound makes it an attractive core structure. The incorporation of fluorine atoms is a well-established strategy for tuning the mesomorphic and electro-optical properties of liquid crystals. researchgate.netrsc.org Lateral fluorine substituents, in particular, can significantly influence properties such as dielectric anisotropy (Δε) and melting point. biointerfaceresearch.comnih.gov The difluoro substitution pattern in this compound is likely to induce a strong dipole moment, which is a critical factor in determining the dielectric anisotropy of a liquid crystal. biointerfaceresearch.com This can be particularly advantageous for applications in display technologies.

The following table outlines the potential influence of the structural features of this compound on the properties of hypothetical polymers and liquid crystals derived from it.

Structural FeaturePotential Influence on Polymer PropertiesPotential Influence on Liquid Crystal Properties
Primary Amine Group (-NH2) Enables polycondensation reactions to form polyamides, polyimides, etc.Provides a reactive site for incorporation into larger mesogenic structures (e.g., via imine or amide linkages).
Difluoro Substitution (-F) Enhances thermal stability, chemical resistance, and hydrophobicity. Lowers dielectric constant and surface energy.Influences dielectric anisotropy, birefringence, and melting point. Can lead to the formation of specific mesophases. researchgate.netbiointerfaceresearch.com
Chloro Substitution (-Cl) Modifies solubility and interchain interactions. Can enhance flame retardancy.Affects molecular polarity and packing, thereby influencing mesophase stability and transition temperatures.
Methyl Group (-CH3) Increases solubility in organic solvents. Can disrupt chain packing, affecting crystallinity and mechanical properties.Can influence the melting point and clearing point by sterically hindering intermolecular interactions.
Benzene Ring Provides rigidity and thermal stability to the polymer backbone.Forms a rigid core unit essential for the formation of liquid crystalline phases.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Halogenated Benzylamines

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a fluorinated compound like 6-Chloro-2,4-difluoro-3-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected spectrum for this compound would show distinct signals for the aromatic, benzylic (CH₂), amine (NH₂), and methyl (CH₃) protons. The aromatic proton at the C5 position is expected to appear as a triplet or a doublet of doublets due to coupling with the two neighboring fluorine atoms (at C4 and C2, though the latter is a longer-range coupling). The benzylic CH₂ protons would likely appear as a singlet, shifted downfield by the adjacent aromatic ring and nitrogen atom. The amine protons typically appear as a broad singlet, and the methyl protons would be a sharp singlet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. A key feature for this compound would be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near fluorine atoms into doublets with characteristic coupling constants (J_CF). walisongo.ac.id The carbons directly bonded to fluorine (C2 and C4) would exhibit the largest coupling constants (¹J_CF), while carbons two or three bonds away would show smaller ²J_CF and ³J_CF couplings, respectively. This provides definitive evidence for the positions of the fluorine substituents on the aromatic ring. nih.gov

¹⁹F NMR Spectroscopy Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool. st-andrews.ac.uk Since the two fluorine atoms on the ring (at C2 and C4) are in different chemical environments, they are expected to produce two distinct signals. These signals would likely appear as doublets due to coupling to each other (J_FF) and may show further fine splitting from coupling to the aromatic proton (J_HF). ¹⁹F NMR is highly sensitive and provides a direct confirmation of the presence and electronic environment of the fluorine atoms within the molecule. nih.gov

Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm)
¹H NMR
Ar-H (C5)6.8 - 7.2
CH₂3.8 - 4.2
NH₂1.5 - 2.5
CH₃2.1 - 2.4
¹³C NMR
C-Cl (C6)120 - 130
C-F (C2)155 - 165
C-F (C4)155 - 165
C-CH₃ (C3)125 - 135
C-CH₂NH₂ (C1)128 - 138
C-H (C5)110 - 120
CH₂40 - 45
CH₃14 - 18
¹⁹F NMR
F (C2)-110 to -130
F (C4)-110 to -130

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₇ClF₂N), HRMS would verify the molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through fragmentation analysis. Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) breaks apart in a predictable manner. For benzylamines, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bond between the aromatic ring and the benzylic carbon to form a stable benzyl (B1604629) cation. nih.govnih.gov The presence of a chlorine atom is readily identified by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by approximately 2 Da in a ratio of roughly 3:1 (for ³⁵Cl and ³⁷Cl isotopes).

Predicted HRMS Fragmentation Data for this compound ([M+H]⁺)
Fragment Ion Structure Predicted m/z
[C₈H₈ClF₂N]⁺192.0335
[C₈H₅ClF₂]⁺ (Benzyl cation)175.0070
[C₈H₆ClF₂N - NH₃]⁺175.0201
[C₇H₄ClF₂]⁺161.0018

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, the IR spectrum would be dominated by characteristic absorptions. The N-H bonds of the primary amine group would produce two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). researchgate.net Aliphatic and aromatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The aromatic ring C=C stretching would result in several peaks between 1450 and 1600 cm⁻¹. Strong absorptions corresponding to C-F and C-Cl bond stretches are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. dtic.mil Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. researchgate.net

Predicted Vibrational Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₂, CH₃)2850 - 3000
Aromatic C=C Stretch1450 - 1600
N-H Bend (Scissoring)1580 - 1650
C-F Stretch1100 - 1300
C-N Stretch1020 - 1250
C-Cl Stretch600 - 800

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The substituted benzene (B151609) ring in this compound acts as a chromophore, the part of the molecule responsible for light absorption. The substituents on the ring (Cl, F, CH₃, CH₂NH₂) act as auxochromes, which modify the absorption characteristics of the chromophore. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the benzene ring compared to unsubstituted benzene. The spectrum would likely show characteristic absorption bands in the UV region, providing information about the electronic structure and conjugation within the aromatic system. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, it can often be converted into a crystalline derivative, such as a hydrochloride or hydrobromide salt, which is suitable for analysis. A successful crystal structure determination would provide definitive, high-precision data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds involving the amine group and potential halogen bonding, that stabilize the solid-state structure. researchgate.net

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

Purity Assessment High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound. In both methods, the sample is passed through a column that separates it from any impurities, starting materials, or byproducts. The purity is then quantified by comparing the area of the peak corresponding to the main product with the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination The concept of enantiomeric excess (ee) is a measure of the purity of a chiral compound. numberanalytics.com While this compound is an achiral molecule, related halogenated benzylamines can be chiral. For such chiral compounds, specialized chromatographic techniques using a chiral stationary phase (CSP) are employed. openochem.org Chiral HPLC or chiral GC can separate the two enantiomers (R and S forms) of a chiral amine, allowing for the precise determination of the enantiomeric excess, which is a critical parameter in asymmetric synthesis and pharmaceutical research. nih.govmasterorganicchemistry.com

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2,4-difluoro-3-methylbenzylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:
  • Step 1 : Chlorination/fluorination of a methylbenzene precursor (e.g., using Cl2/FeCl3 or SF4 as fluorinating agents).
  • Step 2 : Bromination at the benzyl position (e.g., using NBS or PBr3), followed by nucleophilic substitution with ammonia or amines.
  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC (≥95% purity thresholds) .
  • Control temperature to avoid side products (e.g., over-halogenation).

Q. Example Reaction Table :

StepReagentsTemperature (°C)Time (h)Yield (%)
ChlorinationCl2/FeCl380665
FluorinationSF41201255
AminationNH3/EtOH602470

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorine positions (δ ~ -110 to -130 ppm for aromatic F) and <sup>1</sup>H NMR for methyl/amine protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> = 206.05).
  • HPLC : Ensure purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How can instability issues with this compound during storage be mitigated?

  • Methodological Answer :
  • Store under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the amine group.
  • Use stabilizers like BHT (butylated hydroxytoluene) for oxidative protection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify electrophilic centers.
  • Compare activation energies for different leaving groups (e.g., Cl vs. F) .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected <sup>13</sup>C NMR peaks)?

  • Methodological Answer :
  • Iterative Analysis : Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Isotopic Labeling : Use <sup>15</sup>N-labeled amines to trace coupling patterns .

Q. How can this compound be applied in drug discovery for targeting fluorinated bioactive molecules?

  • Methodological Answer :
  • Use as a precursor for fluorinated benzylamine derivatives in kinase inhibitors.
  • Screen via SPR (surface plasmon resonance) for binding affinity to target proteins (e.g., EGFR) .

Data Contradiction and Validation

Q. How to address discrepancies between synthetic yields reported in literature and experimental results?

  • Methodological Answer :
  • Replicate protocols with strict control of moisture/oxygen (Schlenk line).
  • Use internal standards (e.g., deuterated analogs) for quantitative NMR validation .

Applications in Material Science

Q. Can this compound serve as a ligand in transition-metal catalysis?

  • Methodological Answer :
  • Test coordination with Pd(II)/Cu(I) complexes via UV-vis titration.
  • Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.